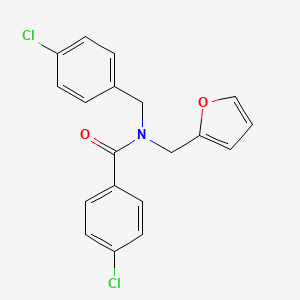

4-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

Description

4-Chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with two distinct groups: a 4-chlorobenzyl moiety and a furan-2-ylmethyl group. The presence of dual substituents introduces both lipophilic (chlorobenzyl) and heteroaromatic (furan) features, which may influence its biological interactions and physicochemical properties. Its synthesis typically involves multi-step reactions, including amide bond formation and alkylation, as inferred from analogous compounds in the literature .

Properties

Molecular Formula |

C19H15Cl2NO2 |

|---|---|

Molecular Weight |

360.2 g/mol |

IUPAC Name |

4-chloro-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C19H15Cl2NO2/c20-16-7-3-14(4-8-16)12-22(13-18-2-1-11-24-18)19(23)15-5-9-17(21)10-6-15/h1-11H,12-13H2 |

InChI Key |

CPABZSGCBKCESE-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride, 4-chlorobenzylamine, and furan-2-carbaldehyde.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or toluene is used.

Procedure: The 4-chlorobenzoyl chloride is first reacted with 4-chlorobenzylamine in the presence of a base like triethylamine to form the intermediate benzamide. This intermediate is then reacted with furan-2-carbaldehyde under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Furanones and chlorobenzoic acids.

Reduction: Amines and chlorobenzyl alcohols.

Substitution: Various substituted benzamides and benzyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for various diseases due to its unique structure.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The chloro and furan groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Key Observations :

- Biological Activity: Thiadiazole derivatives (e.g., ) show notable activity against P. aeruginosa, likely due to the nitro group’s electron-deficient nature enhancing target engagement. In contrast, the target compound’s furan group may confer metabolic stability due to the heteroaromatic ring’s resistance to oxidation .

Key Observations :

- The target compound requires sequential alkylation steps to introduce both substituents, whereas simpler analogues (e.g., ) utilize single-step amidation.

- The use of furfurylamine introduces challenges in regioselectivity, necessitating optimized conditions to avoid byproducts .

Spectroscopic and Physicochemical Properties

Table 3: Spectral Data Comparison

Key Observations :

- The C=O stretch in the target compound (1685 cm⁻¹) aligns with typical benzamides, while thiourea derivatives () show lower frequencies due to thiocarbonyl conjugation.

- The aromatic proton signals in the target compound (δ 7.20–7.64) are consistent with para-substituted chlorophenyl groups, differing slightly in fluorinated analogues due to fluorine’s deshielding effect .

Biological Activity

4-Chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a furan ring and chlorinated benzyl groups, contribute to its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C19H16Cl2N2O2

- Molecular Weight : 367.25 g/mol

- IUPAC Name : 4-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Preliminary studies suggest that 4-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide may act as an inhibitor of specific enzymes or receptors. This modulation of biochemical pathways is crucial for its potential therapeutic effects, particularly in cancer treatment by interfering with cell proliferation mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, in vitro studies demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937) cell lines .

- Enzyme Inhibition : Interaction studies reveal that the compound may bind to specific enzymes involved in critical metabolic pathways, which could lead to therapeutic benefits.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into the potential of 4-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide.

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of similar compounds on cancer cell lines, revealing that modifications in the structure significantly affect biological activity. The presence of halogen atoms in the aromatic ring was found to enhance cytotoxicity .

- In Vitro Assays : Various assays, including the Salmonella/microsome assay and DNA repair assays, have been utilized to assess the biological activity of chlorinated compounds. These studies indicate that structural modifications can lead to variations in biological responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.